molecular formula C13H6BrF3O B1292362 3-Bromo-3',4',5'-trifluorobenzophenone CAS No. 951888-39-4

3-Bromo-3',4',5'-trifluorobenzophenone

Cat. No.: B1292362
CAS No.: 951888-39-4
M. Wt: 315.08 g/mol
InChI Key: ZICHBLKRAOAEKT-UHFFFAOYSA-N
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Description

3-Bromo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6BrF3O It is a derivative of benzophenone, where the phenyl ring is substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the bromination of 3’,4’,5’-trifluorobenzophenone. The reaction is carried out by treating 3’,4’,5’-trifluorobenzophenone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’,4’,5’-trifluorobenzophenone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

    Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the bromine atom.

    Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

3-Bromo-3’,4’,5’-trifluorobenzophenone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’,5’-trifluorobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These groups can interact with molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-3’,4’,5’-trifluorobenzophenone is unique due to the combination of bromine and trifluoromethyl groups on the benzophenone core. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

(3-bromophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHBLKRAOAEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241118
Record name (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-39-4
Record name (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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